![molecular formula C16H12N4O2 B12548588 2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid CAS No. 143211-46-5](/img/structure/B12548588.png)
2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. This particular compound features a quinoline moiety, which is known for its biological activity and is often found in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 8-aminoquinoline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with benzoic acid under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinoline N-oxides and other quinoline derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline and benzoic acid derivatives.
Scientific Research Applications
2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The quinoline moiety is known to target various cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(2-Hydroxyphenyl)diazenyl]benzoic acid
- 2-[(E)-(4-Nitrophenyl)diazenyl]benzoic acid
- 2-[(E)-(3-Chlorophenyl)diazenyl]benzoic acid
Uniqueness
2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid stands out due to the presence of the quinoline moiety, which imparts unique biological activities not commonly found in other azo compounds. This structural feature enhances its potential in medicinal chemistry and broadens its range of applications in scientific research.
Properties
CAS No. |
143211-46-5 |
|---|---|
Molecular Formula |
C16H12N4O2 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
2-[(8-aminoquinolin-5-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C16H12N4O2/c17-12-7-8-14(10-5-3-9-18-15(10)12)20-19-13-6-2-1-4-11(13)16(21)22/h1-9H,17H2,(H,21,22) |
InChI Key |
SCIUQXCYZABQOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C3C=CC=NC3=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Bis[(3-methylphenyl)methoxy]naphthalene](/img/structure/B12548509.png)
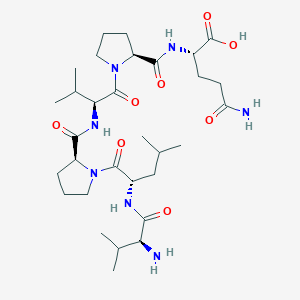
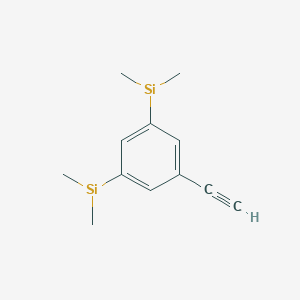
![Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]-](/img/structure/B12548544.png)
![2-[(Trimethylsilyl)oxy]non-3-enenitrile](/img/structure/B12548548.png)
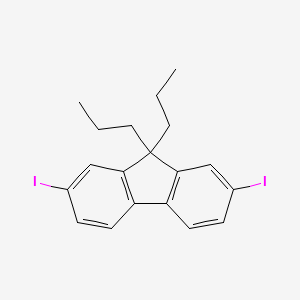
![1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl-](/img/structure/B12548579.png)
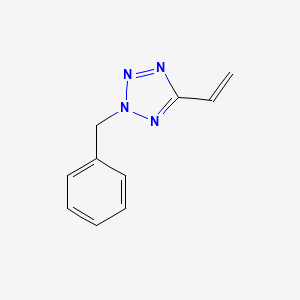
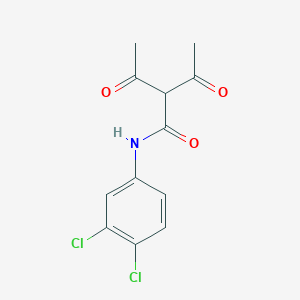
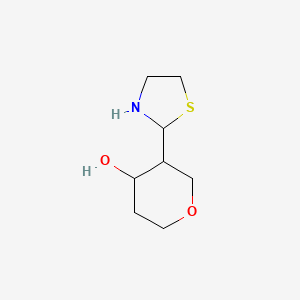
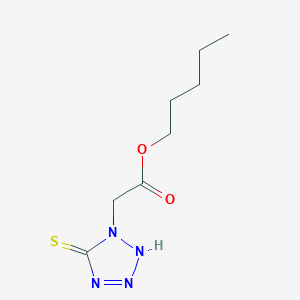
![2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate](/img/structure/B12548611.png)
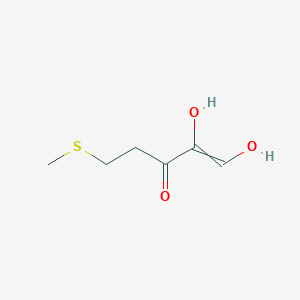
![1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole](/img/structure/B12548615.png)
